molecular formula C11H18N2O3S2 B1451862 2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide CAS No. 1152603-53-6

2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide

Cat. No.: B1451862
CAS No.: 1152603-53-6
M. Wt: 290.4 g/mol
InChI Key: BKPLADZUDINSCL-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide is a chemical compound with the molecular formula C11H18N2O3S2 and a molecular weight of 290.4 g/mol . This compound is characterized by the presence of a sulfamoyl group attached to a thiophene ring, which is further connected to a propanamide moiety through an ethyl linker.

Preparation Methods

The synthesis of 2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-11(2,3)10(14)13-7-6-8-4-5-9(17-8)18(12,15)16/h4-5H,6-7H2,1-3H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPLADZUDINSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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